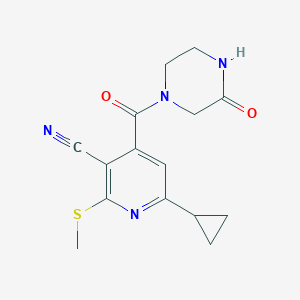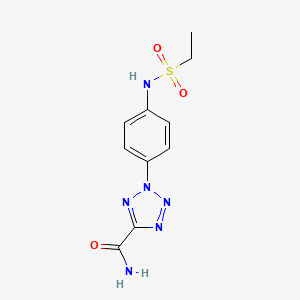![molecular formula C14H18N2O3S B2901434 3-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid CAS No. 1978428-24-8](/img/structure/B2901434.png)
3-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing sulfur and nitrogen atoms within a five-membered ring structure
Mécanisme D'action
Target of Action
The primary targets of this compound are c-Met receptor tyrosine kinase , Casein kinase 2 (CK2) , and glycogen synthase kinase-3beta (GSK3β) . These kinases play crucial roles in cell signaling pathways, and their inhibition can lead to the prevention of tumor growth and proliferation.
Mode of Action
This compound interacts with its targets by inhibiting their kinase activity. It binds to the active sites of these kinases, preventing them from phosphorylating other proteins and thus disrupting the signaling pathways they are involved in .
Biochemical Pathways
The inhibition of c-Met, CK2, and GSK3β affects several biochemical pathways. For instance, CK2 and GSK3β are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation . By inhibiting these kinases, the compound prevents PTEN deactivation, thereby disrupting the pathways that lead to tumor growth and proliferation .
Result of Action
The result of the compound’s action is the inhibition of tumor growth and proliferation. By inhibiting key kinases involved in cell signaling pathways, the compound disrupts the processes that lead to the growth and spread of cancer cells .
Analyse Biochimique
Biochemical Properties
The thiazole ring in 3-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This compound can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Molecular Mechanism
Thiazole derivatives have been reported to interact with various biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid typically involves multiple steps, starting with the construction of the thiazole ring followed by the introduction of the cyclopentanecarboxylic acid moiety. One common synthetic route involves the cyclization of appropriately substituted thioureas with α-haloketones under acidic conditions[_{{{CITATION{{{_1{D]-Thiazol-2- Pim-1 Inhibitions - ResearchGate](https://www.researchgate.net/profile/Amr-Abouzied/publication/332485323_Synthesis_and_Biological_Evaluation_of_Novel_4567-TetrahydrobenzoD-Thiazol-2-Yl_Derivatives_Derived_from_Dimedone_with_Anti-Tumor_C-Met_Tyrosine_Kinase_and_Pim-1_Inhibitions/links/5f85af5b92851c14bcc3cf03/Synthesis-and-Biological-Evaluation-of-Novel-4-5-6-7-TetrahydrobenzoD-Thiazol-2-Yl-Derivatives-Derived-from-Dimedone-with-Anti-Tumor-C-Met-Tyrosine-Kinase-and-Pim-1-Inhibitions.pdf).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can help achieve higher purity and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiazoles or cyclopentanecarboxylic acid derivatives.
Applications De Recherche Scientifique
Chemistry: In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its thiazole ring is particularly useful in the construction of pharmaceuticals and agrochemicals.
Biology: The biological activity of thiazole derivatives has been explored for their potential as antimicrobial, antifungal, and anticancer agents. This compound, in particular, has shown promise in inhibiting certain enzymes and receptors involved in disease pathways.
Medicine: Research has indicated that derivatives of this compound may have therapeutic potential in treating various conditions, including cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In material science, thiazole derivatives are used in the development of advanced materials with unique properties, such as enhanced thermal stability and electrical conductivity.
Comparaison Avec Des Composés Similaires
4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl derivatives: These compounds share the thiazole ring structure and are used in similar applications.
Cyclopentanecarboxylic acid derivatives: These compounds contain the cyclopentanecarboxylic acid moiety and are used in various chemical syntheses.
Uniqueness: 3-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid is unique due to its combination of the thiazole ring and cyclopentanecarboxylic acid group, which provides a distinct set of chemical and biological properties compared to other similar compounds.
Propriétés
IUPAC Name |
3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamoyl)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c17-12(8-5-6-9(7-8)13(18)19)16-14-15-10-3-1-2-4-11(10)20-14/h8-9H,1-7H2,(H,18,19)(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZFGCQCLBZZJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3CCC(C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide](/img/structure/B2901351.png)
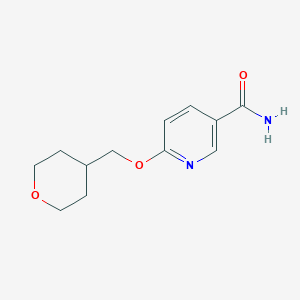
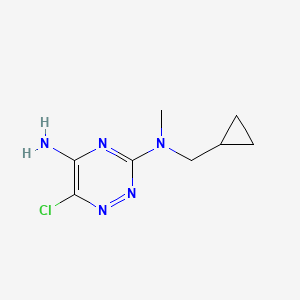
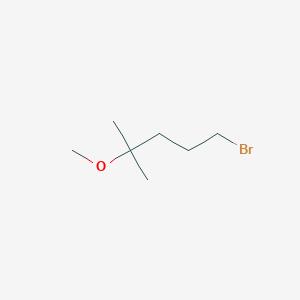
![1-(4-chlorophenyl)-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}dihydro-1H-pyrrole-2,5-dione](/img/structure/B2901355.png)
![2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2901357.png)
![9-(2,1,3-benzothiadiazole-5-carbonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2901360.png)
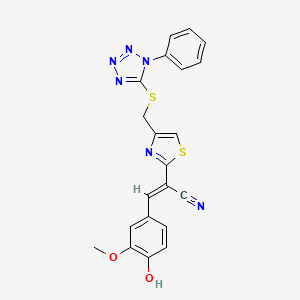
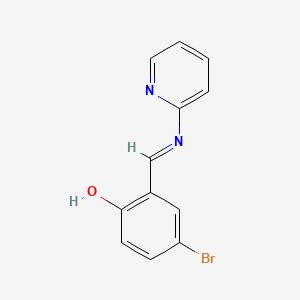
![4-Dimethylamino-N-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-butyramide](/img/structure/B2901364.png)
![N-(4-fluorobenzyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2901367.png)
![8-(4-benzylpiperazin-1-yl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2901368.png)
